molecular formula C20H17N3O2 B15167678 N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide CAS No. 648430-60-8

N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide

Cat. No.: B15167678
CAS No.: 648430-60-8
M. Wt: 331.4 g/mol
InChI Key: KCOWDKCCQHNORJ-UHFFFAOYSA-N
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Description

N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is a pyrazoline derivative featuring a dihydropyrazole core substituted with a furan ring at position 5 and a benzamide group attached to a para-substituted phenyl ring at position 3 (Figure 1). The furan moiety contributes to electron-rich aromatic interactions, while the benzamide group enhances hydrogen-bonding capacity, influencing solubility and target binding .

Properties

CAS No.

648430-60-8

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[4-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C20H17N3O2/c24-20(15-5-2-1-3-6-15)21-16-10-8-14(9-11-16)17-13-18(23-22-17)19-7-4-12-25-19/h1-12,18,23H,13H2,(H,21,24)

InChI Key

KCOWDKCCQHNORJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide typically involves the condensation of 4-(5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)aniline with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazoline Core

Aromatic Substituents
  • N-(4-(5-(2-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS 724437-67-6) :
    Replaces the furan with a 2-fluorophenyl group and substitutes benzamide with ethanesulfonamide. The fluorophenyl group increases lipophilicity (cLogP ~3.2), while the sulfonamide enhances solubility in polar solvents compared to the target compound .
  • N-(4-(1-Acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS 702649-98-7) :
    Retains the furan but introduces an acetyl group on the pyrazoline nitrogen. This modification reduces basicity (pKa ~1.5 vs. ~2.8 for the target) and alters metabolic stability .
Heterocyclic Replacements
  • N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)...benzamide (A0071016): Substitutes furan with thiophen-2-yl. Thiophene-containing analogs show 20–30% higher insecticidal activity compared to furan derivatives .

Functional Group Modifications

Benzamide vs. Sulfonamide
  • N-{4-[5-(Furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (BJ26073): Replaces benzamide with methanesulfonamide. Sulfonamide derivatives exhibit improved aqueous solubility (logS ≈ -3.1 vs. -4.2 for benzamide) but reduced membrane permeability in Caco-2 assays .
Nitro and Halogen Substituents
  • N-(4-(5-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1-(4-nitrophenyl)methanimine (Compound 7) :
    Substitutes benzamide with a 4-nitrophenyl imine. The electron-withdrawing nitro group decreases electron density on the phenyl ring, reducing antimicrobial efficacy by 40% compared to the target compound in Staphylococcus aureus assays .

Physicochemical and Structural Insights

  • Crystallography :
    Pyrazoline derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () were structurally confirmed via SHELXL refinement, revealing planar pyrazoline rings with dihedral angles <10° between substituents .
  • Thermal Stability : Melting points for furan-containing pyrazolines range from 168–170°C (Compound 7) to 190–195°C (BJ26073), correlating with increased rigidity from sulfonamide groups .

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